molecular formula C18H30O3 B7852471 (9E,11Z)-13-Oxo-9,11-octadecadienoic acid

(9E,11Z)-13-Oxo-9,11-octadecadienoic acid

Cat. No. B7852471
M. Wt: 294.4 g/mol
InChI Key: JHXAZBBVQSRKJR-QNQPVOBRSA-N
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Description

(9E,11Z)-13-Oxo-9,11-octadecadienoic acid is a natural product found in Turbinellus floccosus with data available.

Scientific Research Applications

Oxidation and Peroxidation Studies

Research has explored the reaction of (13S,9Z,11E)-13-hydroxy-9,11-octadecadienoic acid with the Fenton reagent, leading to products including (9Z,11E)-13-oxo-9,11-octadecadienoate. This study provides insight into the oxidation pathways of physiological mediators in settings of oxidative stress, suggesting potential (patho)physiological relevance (Manini et al., 2005).

Metabolic Profiling

Studies have identified new geometric isomers of methyl linoleate hydroperoxide and described their chromatographic behavior. This includes the identification of methyl (9Z,11Z)-13-hydroperoxy-9,11-octadecadienoate and its conversion to methyl (9Z,11Z)-13-oxo-9,11-octadecadienoate, adding to the understanding of oxidized linoleic acid metabolites (Tokita & Morita, 2000).

Role in Energy Metabolism

13-oxo-9,11-octadecadienoic acid, derived from tomato juice, has been identified as a potent peroxisome proliferator-activated receptor α (PPARα) activator. It significantly induces PPARα activation and ameliorates dyslipidemia and hepatic steatosis in obese diabetic mice, suggesting a potential role in improving obesity-induced conditions (Kim et al., 2012).

Studies on Plant and Fungal Metabolism

Investigations into the enzymatic conversions of fatty acid hydroperoxides in plants and fungi have revealed products like 13-oxo-9,11-tridecadienoic acid. These studies provide biomimetic models for the formation of oxylipin derivatives, which are important in plant and fungal biochemistry (Grechkin et al., 2005).

properties

IUPAC Name

(9E,11Z)-13-oxooctadeca-9,11-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7+,15-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXAZBBVQSRKJR-QNQPVOBRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=CC=CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)/C=C\C=C\CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9E,11Z)-13-Oxo-9,11-octadecadienoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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